3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (such as color and state of matter at room temperature).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Asymmetric Synthesis and Cyclization Reactions
One key application involves the asymmetric synthesis of fused bicyclic amino acids having a hexahydro-cyclopenta[c]pyridine skeleton, showcasing the compound's utility in generating complex molecular architectures. This synthesis is characterized by highly selective allylation and diastereoselective Pauson-Khand cycloaddition, demonstrating its importance in creating enantiomerically pure compounds with potential pharmaceutical applications (Guenter & Gais, 2003).
Methylation of Carboxyl Groups
Another significant application is in the methylation of carboxyl groups using methanesulfonyl chloride, highlighting the compound's role in esterification reactions that are crucial in the synthesis of various organic molecules. This process exemplifies the compound's versatility in organic synthesis, enabling the transformation of carboxylic acids into methyl esters under specific conditions (Jacobi & Hampton, 2003).
Synthesis of Indium (I) Iodide Complexes
Research has also delved into the synthesis and utilization of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents, showcasing the compound's utility in metal-catalyzed addition reactions to aldehydes. This application underlines the compound's significance in the synthesis of complex organic molecules with defined stereochemistry (Johns, Grant & Marshall, 2003).
Preparation of Protected Amino Acid Esters
The compound has also been used in the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, demonstrating its role in the preparation of non-proteinogenic amino acids. This synthesis is pivotal for the development of novel peptides and peptide-based drugs, highlighting the compound's application in peptide chemistry (Temperini et al., 2020).
Study of Sulfenic Acids
Additionally, the compound has been studied in the context of sulfenic acids, where its decomposition products and thermal stability were analyzed. This research provides insights into the stability and reactivity of sulfenic acids, which are relevant in various chemical reactions and potential drug synthesis (Lacombe et al., 1996).
Safety And Hazards
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Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about the compound, or ways the compound’s synthesis or properties could be improved.
I hope this general information is helpful! If you have any more specific questions, feel free to ask.
properties
IUPAC Name |
tert-butyl 3-[methyl(methylsulfonyl)amino]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-6-9(8-13)12(4)18(5,15)16/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFLSZSKFLJBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145064 | |
Record name | 1,1-Dimethylethyl 3-[methyl(methylsulfonyl)amino]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
955979-17-6 | |
Record name | 1,1-Dimethylethyl 3-[methyl(methylsulfonyl)amino]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955979-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[methyl(methylsulfonyl)amino]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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